

# 3,5-Dimethylbenzylamine: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: **3,5-Dimethylbenzylamine**

Cat. No.: **B130789**

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## Introduction

**3,5-Dimethylbenzylamine** is a primary aromatic amine that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a nucleophilic primary amino group and a sterically defined aromatic ring, allows for a wide range of chemical transformations. This unique combination of reactive sites makes it an ideal starting material for the synthesis of a diverse array of complex molecules, including pharmaceutical intermediates, agrochemicals, and functional materials. The dimethyl substitution pattern on the phenyl ring provides specific steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules, such as biological activity, solubility, and metabolic stability. This guide provides a comprehensive overview of the core reactivity, key applications, and detailed experimental protocols involving **3,5-dimethylbenzylamine**. [1]

## Physicochemical Properties

A clear understanding of the physical and chemical properties of **3,5-dimethylbenzylamine** is essential for its effective use in synthesis. These properties are summarized in the table below. [2]

Property	Value
Molecular Formula	<chem>C9H13N</chem>
Molecular Weight	135.21 g/mol
CAS Number	78710-55-1
Appearance	Liquid (at standard conditions)
Boiling Point	(Predicted) 211.5±9.0 °C at 760 mmHg
Density	(Predicted) 0.9±0.1 g/cm³

| pKa | (Predicted) 9.92±0.10 |

Data sourced from PubChem CID 2736241 and commercial supplier information. [2][3]

## Core Reactivity and Synthetic Applications

The synthetic utility of **3,5-dimethylbenzylamine** stems primarily from the reactivity of its primary amine group, which readily participates in a variety of fundamental organic reactions.

### N-Alkylation

N-alkylation of the primary amine group allows for the stepwise synthesis of secondary and tertiary amines. This reaction typically involves the treatment of **3,5-dimethylbenzylamine** with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. The degree of alkylation can be controlled by stoichiometry. Overalkylation can lead to the formation of quaternary ammonium salts.

Caption: N-Alkylation pathway of **3,5-dimethylbenzylamine**.

Table 1: Representative Conditions for N-Alkylation of Benzylamines Note: As specific data for **3,5-dimethylbenzylamine** is limited, these conditions for benzylamine serve as a general model.

Alkylation Agent	Catalyst/ Base	Solvent	Temperature (°C)	Time (h)	Product Selectivity	Reference
Dimethyl Carbonate (DMC)	Cu-Zr Bimetallic NPs	None (Neat)	180	4	Mono- and di-methylated products	[4]
Benzyl Alcohol	Raney Nickel 4200	Aq. NH <sub>3</sub>	180	18	Primary Amine (from alcohol)	[5]
Aldehydes/ Ketones (Reductive Amination)	Formic Acid	None (Neat)	Microwave	0.1 - 0.5	N-alkylated products	[6]

## N-Acylation

N-acylation involves the reaction of **3,5-dimethylbenzylamine** with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This is a robust and high-yielding reaction, often carried out in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.

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